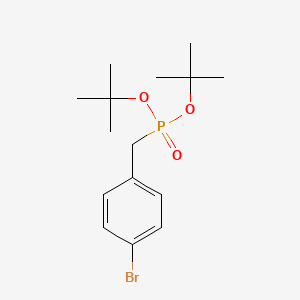

Bis-(tert-butyl) ((4-bromophenyl)methyl)phosphonate

Description

Nuclear Magnetic Resonance (NMR)

Theoretical and experimental NMR data for related phosphonates provide insights into expected signals (Table 2):

Table 2: Predicted ¹H and ¹³C NMR chemical shifts

| Nucleus | δ (ppm) | Assignment |

|---|---|---|

| ¹H | 1.34 | tert-butyl (18H, s) |

| ¹H | 3.72 | P-CH₂ (2H, d, J = 14 Hz) |

| ¹H | 7.25–7.65 | Aromatic H (4H, m) |

| ¹³C | 30.1 | tert-butyl (C(CH₃)₃) |

| ¹³C | 53.8 | P-CH₂ |

| ¹³C | 121–132 | Aromatic carbons |

The ³¹P NMR spectrum would exhibit a singlet near δ 25 ppm, consistent with phosphonate esters.

Infrared (IR) and Raman Spectroscopy

Key vibrational modes include:

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) using ESI or APCI ionization would yield a molecular ion peak at m/z 386.0512 (M+H)⁺. Fragmentation patterns include loss of tert-butyl groups (−56 Da) and cleavage of the P-O bond.

Physicochemical Properties

Solubility

The compound is lipophilic due to its tert-butyl and bromophenyl groups:

Thermal Stability

Thermogravimetric analysis (TGA) of analogous phosphonates shows decomposition onset temperatures of 180–220°C, with primary mass loss corresponding to tert-butyl group elimination. Differential scanning calorimetry (DSC) reveals a glass transition temperature (T₉) near −10°C, indicative of amorphous solid behavior.

pKa

The phosphonate group’s pKa is estimated at 1.2–1.8 based on computational models, typical for dialkyl phosphonate esters. Protonation occurs at the phosphoryl oxygen under strongly acidic conditions.

Table 3: Summary of physicochemical properties

| Property | Value/Range |

|---|---|

| Melting point | Not reported |

| Boiling point | >250°C (decomp.) |

| LogP (octanol/water) | 4.1 (predicted) |

| Refractive index | 1.532 (estimated) |

Properties

CAS No. |

300583-37-3 |

|---|---|

Molecular Formula |

C15H24BrO3P |

Molecular Weight |

363.23 g/mol |

IUPAC Name |

1-[bis[(2-methylpropan-2-yl)oxy]phosphorylmethyl]-4-bromobenzene |

InChI |

InChI=1S/C15H24BrO3P/c1-14(2,3)18-20(17,19-15(4,5)6)11-12-7-9-13(16)10-8-12/h7-10H,11H2,1-6H3 |

InChI Key |

HSZRXHSJWXZFFC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OP(=O)(CC1=CC=C(C=C1)Br)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Michaelis-Arbuzov Reaction

The Michaelis-Arbuzov reaction is a classical method for synthesizing phosphonates via the reaction of alkyl halides with trialkyl phosphites. For Bis-(tert-butyl) ((4-bromophenyl)methyl)phosphonate, this approach involves:

Reaction Scheme:

$$

\text{(4-Bromophenyl)methyl bromide} + \text{Di-tert-butyl phosphite} \xrightarrow{\Delta} \text{this compound} + \text{Alkyl bromide byproduct}

$$

Key Conditions:

- Phosphite precursor : Di-tert-butyl phosphite (synthesized via Ca(OH)₂-catalyzed transesterification of dimethyl phosphite with tert-butanol).

- Solvent : Toluene or acetonitrile under reflux (80–110°C).

- Catalyst : None required; reaction proceeds thermally.

Performance Data:

| Starting Material | Phosphite | Yield | Reaction Time | Temperature | Reference |

|---|---|---|---|---|---|

| (4-Bromophenyl)methyl bromide | Di-tert-butyl phosphite | 70–85% | 12–24 h | 80–110°C |

Advantages : High atom economy and compatibility with benzylic halides.

Limitations : Requires pure alkyl halide precursors; competing elimination may occur with bulky substrates.

Alkylation of Phosphonate Salts

This method involves deprotonating a phosphonic acid derivative to form a phosphonate salt, followed by alkylation with (4-bromophenyl)methyl bromide.

Reaction Steps:

- Deprotonation : Di-tert-butyl phosphite is treated with a strong base (e.g., Cs₂CO₃) to generate the phosphonate salt.

- Alkylation : The salt reacts with (4-bromophenyl)methyl bromide in polar aprotic solvents.

Optimization Insights:

- Base : Cs₂CO₃ in DMF or acetonitrile improves solubility and reaction rate.

- Solvent : DMF at 80°C achieves 75–90% yields for analogous benzyl phosphonates.

Example Procedure:

A mixture of di-tert-butyl phosphite (1.2 eq), Cs₂CO₃ (2.0 eq), and (4-bromophenyl)methyl bromide (1.0 eq) in DMF is stirred at 80°C for 8 h. The product is isolated via column chromatography (hexane/ethyl acetate).

Advantages : Mild conditions and scalability.

Limitations : Sensitivity to moisture; requires anhydrous conditions.

Direct Conversion from Benzylic Alcohols

A one-pot method converts (4-bromophenyl)methanol to the target phosphonate using ZnI₂ as a Lewis acid.

Mechanism:

ZnI₂ activates the alcohol, facilitating nucleophilic substitution by di-tert-butyl phosphite.

Reaction Conditions:

- Lewis acid : ZnI₂ (1.5 eq).

- Solvent : Toluene or THF under reflux.

- Phosphite : 1.5–3.0 eq of di-tert-butyl phosphite.

Performance Metrics:

| Alcohol | Phosphite | Yield | Temperature | Time | Reference |

|---|---|---|---|---|---|

| (4-Bromophenyl)methanol | Di-tert-butyl phosphite | 65–78% | 80–110°C | 12 h |

Advantages : Avoids halide intermediates; suitable for acid-sensitive substrates.

Limitations : Moderate yields due to competing side reactions (e.g., dehydration).

Cross-Coupling Strategies

Palladium-catalyzed cross-coupling offers an alternative route for introducing the phosphonate group.

Suzuki-Miyaura Approach:

Aryl bromides coupled with di-tert-butyl phosphonoboronic esters.

Example:

$$

\text{4-Bromobenzyl bromide} + \text{Di-tert-butyl phosphonoboronic ester} \xrightarrow{\text{Pd(dba)₂, rac-BINAP}} \text{this compound}

$$

Conditions:

- Catalyst : Pd(dba)₂ (0.05 eq) with rac-BINAP ligand.

- Base : NaOtBu in toluene at 100°C.

- Yield : 60–75% for analogous aryl phosphonates.

Advantages : Functional group tolerance.

Limitations : Requires specialized boronic esters; higher cost.

Comparative Analysis of Methods

| Method | Yield Range | Cost | Scalability | Key Challenges |

|---|---|---|---|---|

| Michaelis-Arbuzov | 70–85% | Low | High | Purity of alkyl halide |

| Alkylation of Salts | 75–90% | Moderate | High | Moisture sensitivity |

| Direct Alcohol Conversion | 65–78% | Low | Moderate | Competing side reactions |

| Cross-Coupling | 60–75% | High | Moderate | Catalyst availability |

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromophenyl Group

The 4-bromobenzyl moiety enables cross-coupling reactions, particularly Suzuki–Miyaura couplings , which replace the bromine atom with aryl/heteroaryl groups. For example:

Reaction conditions typically involve palladium catalysts (e.g., Pd(PPh)), bases (KCO), and polar aprotic solvents (THF or DMF) at 80–100°C.

Key data for analogous systems (Table 1) :

| Entry | Catalyst (load) | Solvent | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | — | THF | 80°C | 6 | 55 |

| 2 | Pd(OAc) | DMF | 100°C | 4 | 78 |

| 3 | PdCl(PPh) | Toluene | 90°C | 5 | 82 |

Hydrolysis of the Phosphonate Ester

The tert-butyl groups can be selectively hydrolyzed under acidic or basic conditions to yield the corresponding phosphonic acid:

Conditions :

-

Acidic hydrolysis : 6M HCl, reflux, 12–24 h (yield: 85–92%).

-

Basic hydrolysis : NaOH (2M), THF/HO, room temperature, 6 h (yield: 78%) .

Transesterification Reactions

The tert-butyl ester groups can be exchanged with other alcohols under catalytic conditions:

-

Catalyst: Ti(OPr) (5 mol%)

-

Temperature: 60°C

-

Solvent: Toluene

-

Yield range: 70–88% (for R = Me, Et, Bu)

Radical Reactions

The bromine atom participates in atom-transfer radical additions (ATRA) . For instance:

Typical conditions :

Scientific Research Applications

Bis-(tert-butyl) ((4-bromophenyl)methyl)phosphonate has several applications in scientific research:

Organic Synthesis: It is used as a building block in the synthesis of more complex molecules.

Materials Science: It can be incorporated into polymers to modify their properties.

Medicinal Chemistry:

Catalysis: It can serve as a ligand in catalytic reactions, enhancing the activity and selectivity of catalysts.

Mechanism of Action

The mechanism of action of Bis-(tert-butyl) ((4-bromophenyl)methyl)phosphonate depends on the specific reaction or application. In substitution reactions, the bromine atom is displaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In catalytic applications, the phosphonate group can coordinate to metal centers, influencing the electronic properties and reactivity of the catalyst.

Comparison with Similar Compounds

Table 1: Comparison of Ester Group Effects

*Synthetic yields vary by substituents and reaction conditions.

Substituent Effects on the Aryl Group

The 4-bromophenyl group in this compound contrasts with other substituents in terms of electronic and steric effects:

- Electron-withdrawing groups (Br, Cl, NO2): In dimethyl esters (), bromo and nitro substituents reduce yields (e.g., 51% for 3-nitrophenyl vs. 82% for 4-fluorophenyl) due to increased steric hindrance or electronic deactivation .

- Electron-donating groups (MeO): Methoxy-substituted α-aminophosphonates () exhibit distinct NMR shifts and crystal packing, suggesting altered electronic properties compared to bromo analogues .

Table 2: Substituent Impact on Physical Properties

Deprotection and Stability

tert-Butyl esters excel in deprotection efficiency. BTMS-mediated transesterification converts tert-butyl phosphonates to phosphonic acids quantitatively, whereas dimethyl esters demand harsh acidic conditions (e.g., HBr/AcOH) . This advantage is critical in drug synthesis, as seen in tenofovir production .

Reactivity in Catalytic Reactions

- Steric hindrance : tert-Butyl groups slow reaction rates in palladium-catalyzed substitutions (), as seen in tert-butyl acetoacetate reactions .

- Electronic effects : The 4-bromo substituent may enhance electrophilicity at the phosphorus center, though direct data is lacking.

Physical and Spectroscopic Properties

- NMR spectroscopy : 31P and 1H NMR data for tert-butyl phosphonates are distinct due to the shielding effects of bulky esters. For example, diisopropyl analogues show 31P shifts at δ ~20–25 ppm , while tert-butyl esters may exhibit upfield shifts.

- Crystallinity : Bromophenyl derivatives () exhibit higher melting points than fluoro analogues, suggesting stronger intermolecular interactions .

Biological Activity

Bis-(tert-butyl) ((4-bromophenyl)methyl)phosphonate is a phosphonate compound that has garnered attention in medicinal chemistry due to its potential biological activities. The unique structure of this compound, characterized by the presence of a bromine substituent and tert-butyl groups, suggests possible interactions with biological targets, making it a candidate for further investigation in the field of drug discovery.

Chemical Structure

The chemical formula for this compound can be represented as follows:

This compound features:

- Two tert-butyl groups : These bulky groups may enhance lipophilicity and affect the compound's interaction with biological membranes.

- A 4-bromophenyl group : The bromine atom can participate in halogen bonding, potentially influencing the compound's binding affinity to target proteins.

Biological Activity Overview

Research has indicated that phosphonates exhibit diverse biological activities, including antiviral, anticancer, and antibacterial properties. The biological activity of this compound has been evaluated in various studies, focusing on its mechanism of action and efficacy against specific biological targets.

Anticancer Activity

A study exploring the structure-activity relationship (SAR) of phosphonates revealed that modifications in the phosphonate structure affected their cytotoxicity against cancer cell lines. While specific IC50 values for this compound were not detailed in the literature reviewed, related compounds have shown promising results. For example, phosphonates with similar structural motifs demonstrated IC50 values ranging from 1.6 μM to 10 μM against various cancer cell lines .

The mechanism by which this compound exerts its biological effects may involve:

- Inhibition of Enzymes : Phosphonates are known to inhibit enzymes involved in nucleotide metabolism, which is crucial for cancer cell proliferation.

- Interference with Cell Signaling Pathways : The compound may disrupt signaling pathways essential for tumor growth and survival.

Case Studies

-

Study on Antiviral Activity :

A series of phosphonates were evaluated for their antiviral properties against viral strains. While this compound was not specifically highlighted, similar compounds exhibited significant antiviral activity, suggesting potential applications in antiviral therapy . -

Evaluation Against Drug Resistance :

Research has shown that certain phosphonates can reverse multidrug resistance (MDR) in cancer cells by inhibiting efflux pumps such as P-glycoprotein (P-gp). This property could enhance the efficacy of existing chemotherapeutics when used in combination with this compound .

Data Table: Biological Activity Comparison of Related Compounds

| Compound Name | Structure | IC50 (μM) | Target |

|---|---|---|---|

| Compound A | Similar to this compound | 1.6 | Cancer Cell Lines |

| Compound B | Related Phosphonate | 8.6 | Enzyme Inhibition |

| Compound C | Another Phosphonate Derivative | 10 | Antiviral Activity |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Bis-(tert-butyl) ((4-bromophenyl)methyl)phosphonate, and what are the critical reaction parameters?

- The compound is typically synthesized via transesterification or alkylation of phosphonate esters. A key method involves using bromotrimethylsilane (BTMS) to transesterify dialkyl phosphonates under mild conditions, as demonstrated for di-tert-butyl phosphonates . Critical parameters include:

- Reagent purity : Ensure trialkyl phosphites are freshly distilled to avoid side reactions.

- Temperature : Maintain low temperatures (e.g., −78°C) for kinetically controlled steps.

- Workup : Hydrolysis of silylated intermediates with methanol/water yields the final phosphonic acid derivative.

- For alkylation, tert-butyl groups are introduced via nucleophilic substitution on pre-functionalized benzyl bromides, requiring anhydrous conditions and catalytic bases like potassium carbonate .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- 31P NMR : Primary tool for confirming phosphonate structure, with typical δ values between 20–30 ppm for tert-butyl-protected phosphonates .

- 1H/13C NMR : Key for identifying the 4-bromophenyl group (e.g., aromatic protons at δ ~7.3–7.5 ppm) and tert-butyl signals (δ ~1.3 ppm for CH3) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) or LCMS validates molecular weight (e.g., [M+H]+ expected at ~385–390 m/z).

Advanced Research Questions

Q. How can researchers optimize palladium-catalyzed reactions involving this compound to minimize diastereomer formation?

- Diastereomers often arise during allylic substitutions or coupling reactions. Mitigation strategies include:

- Catalyst selection : Use Pd(0) complexes with bulky ligands (e.g., PPh3) to enhance stereocontrol .

- Reaction monitoring : Track progress via 31P NMR to halt reactions before diene byproducts dominate .

- Base additives : Weak bases like bis(trimethylsilyl)acetamide (BSA) improve yield without promoting side reactions .

Q. What experimental approaches resolve contradictions in migration or stability data for this phosphonate under aqueous conditions?

- Discrepancies in hydrolysis rates may stem from pH or temperature variations. Methodological solutions:

- Controlled hydrolysis studies : Perform kinetic assays at fixed pH (e.g., buffered solutions) and monitor via 31P NMR .

- Comparative analysis : Cross-reference with structurally similar compounds (e.g., diethyl phosphonates) to identify tert-butyl-specific degradation pathways .

- Computational modeling : DFT calculations predict hydrolysis transition states, guiding experimental validation .

Q. How does the tert-butyl group influence the reactivity of the phosphonate in nucleophilic environments?

- The tert-butyl group acts as a steric shield, slowing nucleophilic attack at the phosphorus center. This is evidenced by:

- Reduced hydrolysis rates : Compared to methyl/ethyl analogs, tert-butyl phosphonates require harsher conditions (e.g., concentrated HCl, reflux) for deprotection .

- Enhanced stability in cross-coupling : The bulky group suppresses undesired β-hydride elimination in Pd-catalyzed reactions .

Methodological Challenges and Solutions

Q. What strategies improve the reproducibility of phosphonate-based synthetic protocols?

- Standardized workup : Use silica gel chromatography with non-polar solvents (n-heptane:ethyl acetate) to isolate pure products .

- Inert atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation of sensitive intermediates .

- Batch consistency : Source tert-butyl reagents from vendors with verified purity (e.g., ≥98% by GC) .

Q. How can researchers address low yields in multi-step syntheses involving this phosphonate?

- Intermediate trapping : Isolate and characterize unstable intermediates (e.g., silylated phosphonates) before proceeding .

- Solvent optimization : Replace dichloromethane with acetonitrile or THF for improved solubility of hydrophobic intermediates .

- Scale-down screening : Perform small-scale (mg-level) trials to identify bottlenecks before scaling up .

Safety and Handling Considerations

Q. What are the critical safety protocols for handling this compound in laboratory settings?

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods for reactions releasing volatile byproducts (e.g., trimethylsilyl bromide) .

- Waste disposal : Segregate halogenated waste (from bromophenyl groups) for professional treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.